Tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate
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Overview
Description
Tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl ester group, a pyrazole ring, and a piperidine moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the ester group, converting them into corresponding alcohols or amines.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperidine nitrogen and the ester group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrazole and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its structural features make it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable for various applications requiring precise chemical modifications.
Mechanism of Action
The mechanism by which tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate exerts its effects involves binding to specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[[(1-methylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate
- Tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-phenylpyrazole-3-carboxylate
- Tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-5-carboxylate
Uniqueness
Tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-12-9-14(7-8-20(12)5)18-10-13-11-21(6)19-15(13)16(22)23-17(2,3)4/h11-12,14,18H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZJCFTINEGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)NCC2=CN(N=C2C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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